molecular formula C13H10N4O3S B5749137 4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide

4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B5749137
M. Wt: 302.31 g/mol
InChI Key: YBZVTOZLYYZMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C12H9N3O3S It is a derivative of benzamide, featuring a nitro group and a pyridinylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with pyridine-3-carbothioamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-amino-N-(pyridin-3-ylcarbamothioyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonamide derivatives.

Scientific Research Applications

4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death. The nitro group plays a crucial role in this mechanism, as it can undergo reduction to form reactive intermediates that disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to the presence of both a nitro group and a pyridinylcarbamothioyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-12(9-3-5-11(6-4-9)17(19)20)16-13(21)15-10-2-1-7-14-8-10/h1-8H,(H2,15,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZVTOZLYYZMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.